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Compound of Interest

Compound Name: 1-Phenylundecane-1,11-diol

Cat. No.: B15424995 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data expected for 1-
Phenylundecane-1,11-diol, a molecule of interest in various research fields, including drug

development, due to its amphipathic nature, combining a long aliphatic chain with a polar

phenyl-diol headgroup. Due to the limited availability of published experimental spectra for this

specific compound, this guide presents a detailed theoretical analysis supported by

comparative data from analogous structures. The presented data will aid researchers in the

identification and characterization of 1-Phenylundecane-1,11-diol and distinguish it from

potential synthetic alternatives or impurities.

Structural Elucidation Workflow
The structural confirmation of an organic molecule like 1-Phenylundecane-1,11-diol relies on

a combination of spectroscopic techniques. Each technique provides a unique piece of the

structural puzzle, and together they offer a comprehensive characterization. The logical flow for

confirming the structure is outlined below.
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Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of 1-
Phenylundecane-1,11-diol.

Spectroscopic Data Summary
The following tables summarize the expected and comparative spectroscopic data for 1-
Phenylundecane-1,11-diol and two relevant alternatives: Undecane-1,11-diol and 1-

Phenylethane-1,2-diol. This comparison highlights the key spectral features that differentiate

these molecules.

Table 1: ¹H NMR Data (Predicted and Experimental)
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Compound
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

1-

Phenylundecane

-1,11-diol

(Predicted)

7.25-7.40 m 5H Ar-H

4.58 t 1H Ph-CH(OH)-

3.64 t 2H -CH₂-OH

1.20-1.80 m 18H -(CH₂)₉-

~2.5 (broad) s 2H -OH

Undecane-1,11-

diol
3.63 t 4H HO-CH₂-

1.56 p 4H HO-CH₂-CH₂-

1.29 m 14H -(CH₂)₇-

~2.0 (broad) s 2H -OH

1-Phenylethane-

1,2-diol[1]
7.28-7.40 m 5H Ar-H

4.75 dd 1H Ph-CH(OH)-

3.55-3.75 m 2H -CH₂-OH

~2.5-3.5 (broad) s 2H -OH

Table 2: ¹³C NMR Data (Predicted and Experimental)
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Compound Chemical Shift (δ) ppm Assignment

1-Phenylundecane-1,11-diol

(Predicted)
~145 Ar-C (quaternary)

~128.5 Ar-CH

~127.5 Ar-CH

~126.0 Ar-CH

~75 Ph-CH(OH)-

~63 -CH₂-OH

~38 Ph-CH(OH)-CH₂-

~33 HO-CH₂-CH₂-

~29.5 (multiple peaks) -(CH₂)₇-

~26 Ph-CH(OH)-CH₂-CH₂-

Undecane-1,11-diol 63.1 HO-CH₂-

32.8 HO-CH₂-CH₂-

29.6 -(CH₂)₇-

25.8 HO-CH₂-CH₂-CH₂-

1-Phenylethane-1,2-diol[1] 141.2 Ar-C (quaternary)

128.4 Ar-CH

127.8 Ar-CH

125.9 Ar-CH

74.9 Ph-CH(OH)-

67.9 -CH₂-OH

Table 3: IR and Mass Spectrometry Data (Predicted and Experimental)
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Compound IR Absorptions (cm⁻¹) Mass Spectrum (m/z)

1-Phenylundecane-1,11-diol

(Predicted)

3600-3200 (broad, O-H

stretch), 3100-3000 (aromatic

C-H stretch), 2960-2850

(aliphatic C-H stretch), 1600,

1495, 1450 (aromatic C=C

stretch), 1050 (C-O stretch)

M⁺ predicted at 266. Molecular

ion may be weak or absent.

Common fragments: [M-H₂O]⁺,

[M-C₁₀H₂₀O]⁺ (cleavage next

to phenyl group), tropylium ion

(m/z 91).

Undecane-1,11-diol[2]

3600-3200 (broad, O-H

stretch), 2960-2850 (aliphatic

C-H stretch), 1050 (C-O

stretch)

M⁺ at 188. [M-H₂O]⁺ at 170.

Other fragments from cleavage

of the alkyl chain.

1-Phenylethane-1,2-diol[1]

3600-3200 (broad, O-H

stretch), 3100-3000 (aromatic

C-H stretch), 2960-2850

(aliphatic C-H stretch), 1600,

1495, 1450 (aromatic C=C

stretch), 1050 (C-O stretch)

M⁺ at 138. Prominent

fragments at m/z 107 ([M-

CH₂OH]⁺) and 77 (phenyl

cation).

Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality,

reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆).

Transfer the solution to a clean, dry 5 mm NMR tube.
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If using CDCl₃, a small amount of tetramethylsilane (TMS) can be added as an internal

standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent

peak.

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: Typically -2 to 12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds. A longer delay is necessary for accurate integration.

Number of Scans: 8-16 scans, depending on the sample concentration.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: Typically 0 to 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128-1024 scans, as ¹³C has a low natural abundance.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing

it to dry completely.
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Record a background spectrum of the empty ATR crystal.

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray

Ionization - ESI, or Electron Impact - EI).

Sample Preparation (for ESI-MS):

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g.,

methanol, acetonitrile, or a mixture with water).

The solution may need to be further diluted to the low µg/mL or ng/mL range depending on

the instrument's sensitivity.

Data Acquisition (ESI-MS):

Ionization Mode: Positive or negative ion mode, depending on the analyte's ability to be

protonated or deprotonated.

Mass Range: A range appropriate to detect the expected molecular ion (e.g., m/z 50-500).

Capillary Voltage, Cone Voltage, and other source parameters: Optimized for the specific

compound and instrument to achieve good ionization and minimize in-source fragmentation.
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Structure Confirmation and Key Differentiating
Features
The combination of the spectroscopic data provides strong evidence for the structure of 1-
Phenylundecane-1,11-diol.

1-Phenylundecane-1,11-diol

Spectroscopic Evidence

Phenyl Ring + C11 Diol Chain

¹H NMR:
Aromatic protons (7.2-7.4 ppm)

Benzylic proton ( ~4.6 ppm)
Terminal CH₂OH (~3.6 ppm)

Alkyl chain (1.2-1.8 ppm)

¹³C NMR:
Aromatic carbons (126-145 ppm)

Benzylic carbon (~75 ppm)
Terminal C-OH (~63 ppm)

Alkyl chain carbons (26-38 ppm)

IR:
Broad O-H stretch (3200-3600 cm⁻¹)
Aromatic C-H stretch (>3000 cm⁻¹)
Aliphatic C-H stretch (<3000 cm⁻¹)

Aromatic C=C stretch (1600-1450 cm⁻¹)

MS:
Molecular Ion at m/z 266

Characteristic fragments (e.g., m/z 91 for tropylium ion)

Click to download full resolution via product page

Caption: Key spectroscopic evidence confirming the structure of 1-Phenylundecane-1,11-diol.

Key Differentiating Features:

¹H NMR: The presence of both aromatic signals (7.25-7.40 ppm) and a triplet at ~3.64 ppm

for the terminal -CH₂OH group is characteristic of 1-Phenylundecane-1,11-diol. Undecane-

1,11-diol lacks the aromatic signals, and 1-phenylethane-1,2-diol has a much smaller and

differently coupled aliphatic region.

¹³C NMR: The spectrum of 1-Phenylundecane-1,11-diol is distinguished by the presence of

aromatic carbon signals and two distinct signals for the carbon atoms bearing hydroxyl

groups (~75 ppm for the benzylic carbon and ~63 ppm for the terminal primary alcohol

carbon).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15424995?utm_src=pdf-body
https://www.benchchem.com/product/b15424995?utm_src=pdf-body
https://www.benchchem.com/product/b15424995?utm_src=pdf-body-img
https://www.benchchem.com/product/b15424995?utm_src=pdf-body
https://www.benchchem.com/product/b15424995?utm_src=pdf-body
https://www.benchchem.com/product/b15424995?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15424995?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IR Spectroscopy: While all three compounds show a broad O-H stretch, only 1-
Phenylundecane-1,11-diol and 1-Phenylethane-1,2-diol will exhibit the characteristic

aromatic C-H and C=C stretching vibrations.

Mass Spectrometry: The molecular ion peak at m/z 266 is unique to 1-Phenylundecane-
1,11-diol among the compared compounds. The fragmentation pattern, particularly the

presence of a tropylium ion at m/z 91, would further confirm the presence of the benzyl

group.

By carefully analyzing the combination of these spectroscopic techniques and comparing the

data with that of known structures, researchers can confidently confirm the synthesis and purity

of 1-Phenylundecane-1,11-diol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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